molecular formula C7H7N5O2 B1376976 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1394306-55-8

2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1376976
M. Wt: 193.16 g/mol
InChI Key: DSWFFSHPMDOUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid”, has a relatively simple structure but is remarkably versatile . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of TP compounds often involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the condensation of malonoaldehyde derivatives with a 3-amino-[1,2,4]-triazole or 3,5-diamino-[1,2,4]-triazole precursor .


Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, meaning it has the same number of valence electrons and is in the same period of the periodic table . It consists of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The TP heterocycle has been used in various applications in medicinal chemistry due to its structural similarities with the purine ring . It has been used as a possible isosteric replacement for purines .

Scientific Research Applications

  • Medicinal Chemistry

    • [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are present in diverse important structures in medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
    • TPs and their dihydro[1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs are synthetic compounds that have received great attention due to their remarkable biological activities .
    • The potential of TPs has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties .
  • Agriculture

    • TPs are also significant in agriculture, showing herbicidal activity .
    • These classes of substances have received great attention in agriculture due to their remarkable biological activities .
  • Synthesis of Complexes

    • TPs are used as reactants for the synthesis of Ruthenium (II)-Hmtpo complexes .
    • The interactions of their coordination compounds in biological systems have been extensively described .
  • Antimalarial Activity

    • TPs are used as reactants for the synthesis of Dihydroorotate dehydrogenase inhibitors with antimalarial activity .
  • HIV Research

    • Investigations of the pharmacological activity caused by binding to HIV TAR RNA .
  • Synthesis of Antiviral Agents

    • [1,2,4]triazolo[1,5-a]pyrimidines have been used in the synthesis of antiviral agents .
    • The group has been involved in developing regioselective one-pot procedures for the synthesis of 2-amino-7-aryl-5-methyl- and 2-amino-5-aryl-7-methyl-TZPs of interest in the preparation of antiviral agents .
    • The novel synthesized scaffolds were functionalized at the C-2 position and evaluated for their antiviral activity against RNA viruses (influenza virus, flaviviruses, and SARS-CoV-2) .
    • Compounds 25 and 26 emerged as promising anti-flavivirus agents, showing activity in the low micromolar range .
  • Inhibitors of Influenza Virus RNA Polymerase

    • The preparation of a set of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold led to the identification of compound 20 endowed with a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
  • Regioselective Synthesis

    • Two facile and efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed .
    • The procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
  • Regioselective Synthesis

    • Two facile and efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed .
    • The procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
  • Antiviral Agents

    • The group has been involved in developing regioselective one-pot procedures for the synthesis of 2-amino-7-aryl-5-methyl- and 2-amino-5-aryl-7-methyl-TZPs of interest in the preparation of antiviral agents .
    • The novel synthesized scaffolds were functionalized at the C-2 position and evaluated for their antiviral activity against RNA viruses (influenza virus, flaviviruses, and SARS-CoV-2) .
    • Compounds 25 and 26 emerged as promising anti-flavivirus agents, showing activity in the low micromolar range .

Future Directions

The TP scaffold has found numerous applications in medicinal chemistry and continues to be a subject of research . Future directions may include further exploration of the TP scaffold’s versatility, the development of new synthetic methods, and the design of new TP-based drugs .

properties

IUPAC Name

2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-3-4(5(13)14)2-9-7-10-6(8)11-12(3)7/h2H,1H3,(H2,8,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWFFSHPMDOUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 3
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 4
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.